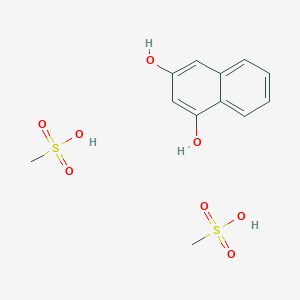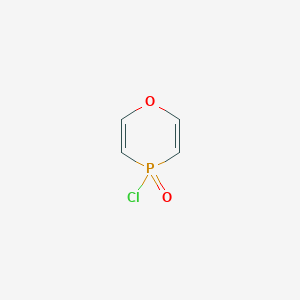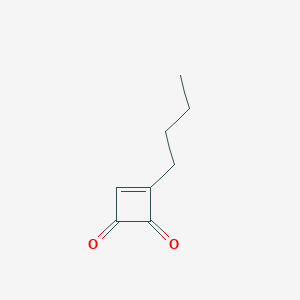
3-Butylcyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylcyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring with a butyl group attached at the third position and two ketone groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclobut-3-ene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene, followed by flash vacuum pyrolysis to yield the desired compound . Another method includes the hydrolysis of 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Butylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-Butylcyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis ATP synthase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition disrupts the energy production in the bacteria, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): A vicinal diketone with a similar structure but different functional groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups instead of butyl.
Uniqueness
3-Butylcyclobut-3-ene-1,2-dione is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Properties
CAS No. |
114094-83-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-6-5-7(9)8(6)10/h5H,2-4H2,1H3 |
InChI Key |
BIKFZZNOPIRBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


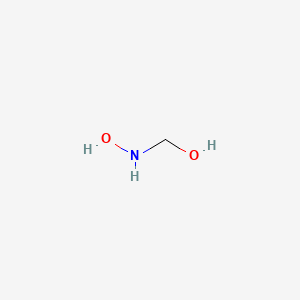
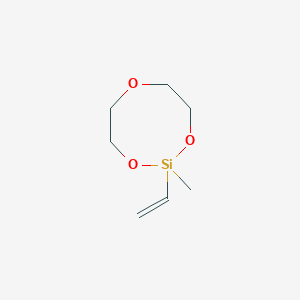
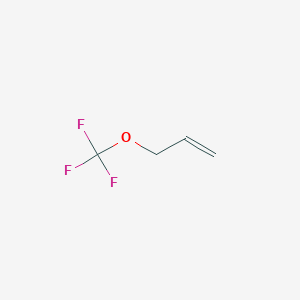

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
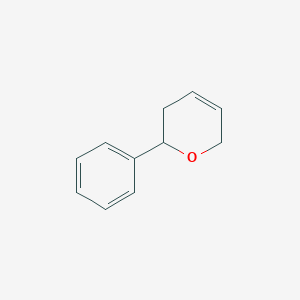
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
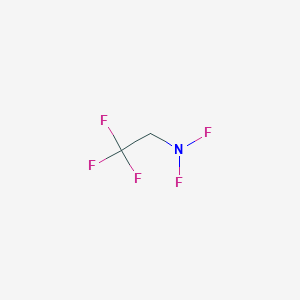
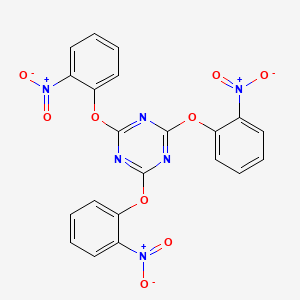
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
